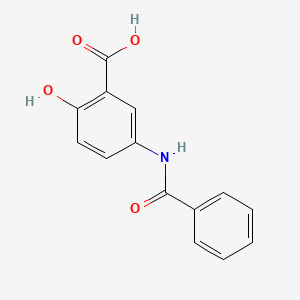
Di-O-acetylkojic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-O-acetylkojic acid is a derivative of kojic acid, a natural compound produced by various fungi, including species of Aspergillus and Penicillium. Kojic acid is well-known for its applications in cosmetics, particularly as a skin-lightening agent due to its ability to inhibit tyrosinase, an enzyme involved in melanin production. This compound is synthesized by acetylating the hydroxyl groups of kojic acid, resulting in a compound with enhanced stability and different chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Di-O-acetylkojic acid can be synthesized through the acetylation of kojic acid. The process typically involves the reaction of kojic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The general reaction scheme is as follows:
Kojic acid+2Acetic anhydride→Di-O-acetylkojic acid+2Acetic acid
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where kojic acid and acetic anhydride are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Di-O-acetylkojic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating kojic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrone ring, leading to the formation of different oxidation products.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Kojic acid.
Oxidation: Various oxidized derivatives of kojic acid.
Substitution: Substituted kojic acid derivatives with different functional groups.
科学的研究の応用
Di-O-acetylkojic acid has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating hyperpigmentation disorders due to its ability to inhibit tyrosinase.
Industry: Used in the formulation of cosmetic products, particularly skin-lightening creams and lotions.
作用機序
Di-O-acetylkojic acid exerts its effects primarily through the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation. Additionally, the compound’s antioxidant properties help in scavenging free radicals, contributing to its protective effects on the skin.
類似化合物との比較
Similar Compounds
Kojic acid: The parent compound, known for its skin-lightening properties.
Kojic acid dipalmitate: A more stable derivative with enhanced skin penetration and reduced irritation.
Maltol: A structurally similar compound with antioxidant properties.
Allomaltol: Another similar compound with potential tyrosinase inhibitory effects.
Uniqueness
Di-O-acetylkojic acid is unique due to its enhanced stability compared to kojic acid The acetylation of hydroxyl groups reduces the compound’s susceptibility to degradation, making it more suitable for use in various formulations
特性
CAS番号 |
26209-93-8 |
|---|---|
分子式 |
C10H10O6 |
分子量 |
226.18 g/mol |
IUPAC名 |
(5-acetyloxy-4-oxopyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H10O6/c1-6(11)14-4-8-3-9(13)10(5-15-8)16-7(2)12/h3,5H,4H2,1-2H3 |
InChIキー |
FTWYBBBWGWWCAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=O)C(=CO1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
